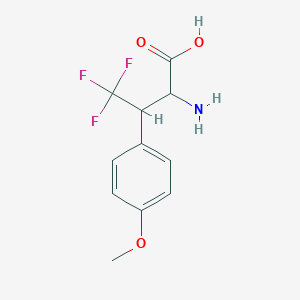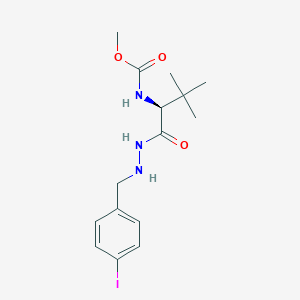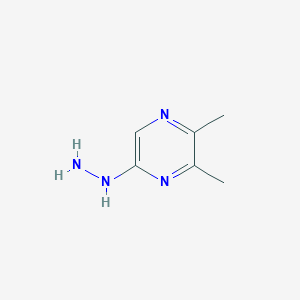
5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene is an organic compound with the molecular formula C9H10Cl2O2 It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups at positions 2 and 3, a chloromethyl group at position 1, and a chlorine atom at position 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene typically involves the chlorination of 1-(chloromethyl)-2,3-dimethoxybenzene. This can be achieved through the reaction of 1-(chloromethyl)-2,3-dimethoxybenzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chlorine atoms can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include the corresponding hydrocarbons.
科学的研究の応用
5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of chlorinated aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins or DNA. The methoxy groups can influence the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)-2,3-dimethoxybenzene: Lacks the chlorine atom at position 5.
5-Chloro-2,3-dimethoxybenzaldehyde: Contains an aldehyde group instead of a chloromethyl group.
5-Chloro-2,3-dimethoxybenzoic acid: Contains a carboxylic acid group instead of a chloromethyl group.
Uniqueness
5-Chloro-1-(chloromethyl)-2,3-dimethoxybenzene is unique due to the presence of both a chloromethyl group and a chlorine atom on the benzene ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
特性
分子式 |
C9H10Cl2O2 |
|---|---|
分子量 |
221.08 g/mol |
IUPAC名 |
5-chloro-1-(chloromethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
InChIキー |
QXYFFBQWWDRKOH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


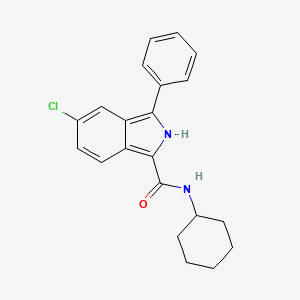

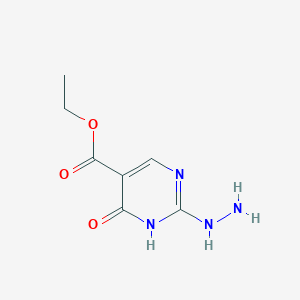
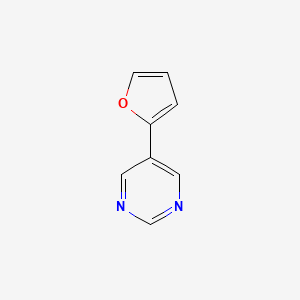

![2-([1,1'-Biphenyl]-4-ylmethoxy)isoindoline-1,3-dione](/img/structure/B13100412.png)
![(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)

![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)
![16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)
![5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one](/img/structure/B13100442.png)
